molecular formula C9H7BrN2 B8793373 5-Bromoindoline-6-carbonitrile

5-Bromoindoline-6-carbonitrile

Cat. No.: B8793373
M. Wt: 223.07 g/mol
InChI Key: PNYZTEQAKJNRAG-UHFFFAOYSA-N
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Description

5-Bromoindoline-6-carbonitrile (CAS 1467060-13-4) is a bicyclic organic compound featuring a saturated indoline core (a benzene ring fused to a five-membered nitrogen-containing ring). Its molecular formula is C₉H₅BrN₂, with a bromine atom at position 5 and a cyano group at position 6.

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1H-indole-6-carbonitrile

InChI

InChI=1S/C9H7BrN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h3-4,12H,1-2H2

InChI Key

PNYZTEQAKJNRAG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of 5-Bromoindoline-6-carbonitrile and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring System Substituents Key Properties/Applications
This compound 1467060-13-4 C₉H₅BrN₂ 221.05 Saturated indoline 5-Br, 6-CN Pharmaceutical intermediate
5-Bromo-6-methyl-2-pyridinecarbonitrile 1173897-86-3 C₇H₅BrN₂ 213.03 Pyridine (monocyclic) 5-Br, 6-CH₃, 2-CN Reactivity in Suzuki-Miyaura coupling
6-Bromoquinoline-5-carbonitrile 1188365-70-9 C₁₀H₅BrN₂ 233.07 Quinoline (bicyclic) 6-Br, 5-CN Catalysis and ligand synthesis
5-Bromo-1H-indole-6-carbonitrile 1467060-13-4 C₉H₅BrN₂ 221.05 Indole (aromatic bicyclic) 5-Br, 6-CN Higher aromaticity reduces saturation reactivity
6-Amino-5-bromo-3-pyridinecarbonitrile 477871-32-2 C₆H₄BrN₃ 214.02 Pyridine (monocyclic) 5-Br, 6-NH₂, 3-CN Enhanced nucleophilicity due to NH₂
6-Methoxyisoquinoline-5-carbonitrile N/A C₁₁H₉N₂O 199.21 Isoquinoline (bicyclic) 6-OCH₃, 5-CN Solubility in polar solvents
Ring System Effects
  • Indoline vs. Indole : The saturated indoline core in this compound lacks aromaticity in the nitrogen ring, making it less prone to electrophilic substitution compared to its aromatic indole counterpart (5-Bromo-1H-indole-6-carbonitrile). This difference impacts their stability and suitability for reactions like Buchwald-Hartwig amination .
  • Pyridine vs. Quinoline: Pyridine derivatives (e.g., 5-Bromo-6-methyl-2-pyridinecarbonitrile) exhibit lower steric hindrance than bicyclic quinoline compounds (e.g., 6-Bromoquinoline-5-carbonitrile), facilitating faster reaction kinetics in cross-coupling processes .
Substituent Position and Electronic Effects
  • Bromine Position: In this compound, bromine at position 5 directs electrophilic attacks to adjacent positions, whereas in 6-Bromoquinoline-5-carbonitrile, bromine at position 6 alters regioselectivity in halogen-metal exchange reactions .
  • Functional Groups: The cyano group in this compound enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. In contrast, the amino group in 6-Amino-5-bromo-3-pyridinecarbonitrile increases basicity, favoring acid-catalyzed reactions .

Physicochemical Properties

  • Melting Points: Bicyclic compounds (e.g., quinoline derivatives) generally exhibit higher melting points than monocyclic pyridines due to increased molecular rigidity.
  • Solubility: The cyano group in this compound reduces water solubility compared to amino-substituted analogs like 6-Amino-5-bromo-3-pyridinecarbonitrile .

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